(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 2-position and a 2-methylallyloxy group at the 6-position.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-12(2)10-22-14-4-5-15-17(9-14)25-19(20(15)21)8-13-3-6-16-18(7-13)24-11-23-16/h3-9H,1,10-11H2,2H3/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQXYVSUOCWFOW-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the functionalization of the benzofuran core with a benzo[d][1,3]dioxole group, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Attachment of the 2-Methylallyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the (Z)-configuration, converting it to a single bond and forming a saturated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms in the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various pathogens. The structural characteristics of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one may enhance its efficacy as an antimicrobial agent by inhibiting cell wall synthesis in bacteria or ergosterol biosynthesis in fungi.
2. Antioxidant Activity:
The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress. This property is particularly relevant in neuroprotection, where oxidative damage plays a critical role in conditions like stroke and traumatic brain injury .
3. Anticancer Effects:
Studies have suggested that similar benzofuran derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). The ability of this compound to modulate cell signaling pathways involved in proliferation and apoptosis may position it as a candidate for cancer therapy .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in microbial growth.
- Induction of Oxidative Stress: The structure allows for ROS generation, leading to cell death in targeted cells.
- Modulation of Cell Signaling: Alters pathways that control cell growth and survival .
Synthesis Approaches
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions: This involves the reaction between appropriate aldehydes and substituted benzofurans under acidic or basic conditions.
- Functional Group Modifications: Post-synthesis modifications can enhance biological activity by altering functional groups on the benzofuran or dioxole moieties .
Case Studies
Several case studies highlight the compound's potential applications:
- A study on related benzofuran derivatives demonstrated enhanced antimicrobial and anticancer activities when specific functional groups were modified. These findings suggest that structural optimization could lead to more potent derivatives of this compound .
- Another investigation into the neuroprotective effects of similar compounds showed that they could protect against oxidative damage in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, modulating signaling pathways, and altering gene expression. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzofuranone core and the aromatic moieties. Key examples from the evidence include:
Key Observations :
- Chlorinated or pyridinyl substituents (as in ) could modulate electronic effects, altering reactivity in nucleophilic additions.
- Synthetic Yields: Alkylation of benzofuranone precursors (e.g., 6-hydroxybenzofuran-3(2H)-one) typically yields 50–60% under optimized conditions , suggesting similar efficiency for the target compound.
- Biological Relevance: Compounds with methylenedioxyphenyl groups (e.g., benzo[d][1,3]dioxole) are associated with inhibitory activity against enzymes like monoamine oxidases or cytochrome P450 . The 2-methylallyloxy group may confer unique binding interactions in such contexts.
Methodological Considerations in Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity but vary significantly based on descriptor choices . For example:
- Functional Group Prioritization : The benzo[d][1,3]dioxole moiety is a privileged structure in medicinal chemistry, often prioritized in similarity algorithms over alkyloxy substituents .
- Dissimilarity in Bioactivity: Minor substituent changes (e.g., 2-methylallyloxy vs. 2,6-dichlorobenzyloxy) can drastically alter biological targets, as seen in quaternary ammonium compounds .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows established protocols for benzofuranone derivatives, such as base-mediated alkylation and condensation .
- Hypothesized Bioactivity : Structural analogues with methylenedioxyphenyl groups exhibit diverse activities, including antimicrobial and anticancer effects . The 2-methylallyloxy group may further modulate these effects through steric or electronic interactions.
- Limitations : Direct experimental data (e.g., solubility, CMC values) for the target compound are absent in the evidence. Comparative studies with analogues suggest that substituent polarity significantly impacts physicochemical properties.
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound features a benzofuran backbone with a dioxole substituent and an allylic ether group. The structural complexity suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzofuran derivatives. For instance, a study on similar structures demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM . The mechanisms of action were explored through:
- EGFR Inhibition : The compound exhibited inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that it causes cell cycle arrest at the G1 phase, preventing further proliferation.
Anti-inflammatory Activity
Benzofuran derivatives have also been noted for their anti-inflammatory properties. A study indicated that similar compounds could inhibit pro-inflammatory mediators such as TNF-α and IL-1β in activated microglial cells . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Properties
The antimicrobial activity of benzofuran derivatives has been documented, with some showing efficacy against various bacterial strains. For example, certain derivatives demonstrated activity against Gram-positive and Gram-negative bacteria at concentrations as low as 1 µg/mL . This broad-spectrum activity is attributed to the ability of these compounds to disrupt bacterial cell membranes.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis of Benzofuran Derivatives : A study synthesized various benzofuran derivatives and evaluated their anticancer activity, revealing promising results against multiple cancer cell lines .
- Mechanistic Studies : Research into the mechanisms of action showed that certain derivatives can inhibit specific signaling pathways involved in cancer progression and inflammation .
Q & A
Basic: How can the synthesis of (Z)-configured benzofuran derivatives be optimized to ensure stereochemical purity?
Methodological Answer:
The stereoselective synthesis of (Z)-benzofuran derivatives typically employs Knoevenagel condensation under mild acidic or basic conditions. For example:
- Use L-proline-based natural deep eutectic solvents (NaDES) as green catalysts to enhance reaction efficiency and stereochemical control .
- Optimize reaction temperature (e.g., 40–60°C) and solvent polarity (e.g., THF or dichloromethane) to favor Z-isomer formation .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR to validate the spatial arrangement of substituents .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-spectral approach is essential:
- 1H/13C NMR : Assign peaks for the benzodioxole methylidene (δ 6.8–7.5 ppm) and 2-methylallyl ether (δ 4.5–5.2 ppm) groups. Cross-validate with DEPT-135 to confirm quaternary carbons .
- IR Spectroscopy : Identify carbonyl (C=O, ~1705 cm⁻¹) and ether (C-O, ~1221 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 446.411 for C25H18O8) and isotopic patterns .
Basic: How can Z/E isomer separation be achieved for benzofuran derivatives with similar polarity?
Methodological Answer:
- Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30). Adjust pH with 0.1% trifluoroacetic acid to enhance resolution .
- For preparative-scale separation, employ chiral stationary phases (e.g., cellulose-based) to resolve enantiomers, particularly if the compound exhibits axial chirality .
Advanced: What mechanistic insights explain the reactivity of the benzylidene group in Knoevenagel condensations?
Methodological Answer:
- The reaction proceeds via base-catalyzed enolate formation at the α-carbon of the benzofuranone, followed by nucleophilic attack on the aldehyde (e.g., benzodioxole-5-carboxaldehyde).
- Solvent effects (e.g., polar aprotic solvents like DMF) stabilize the transition state, while proton-shuttle catalysts (e.g., L-proline) lower activation energy .
- Computational studies (DFT) can model charge distribution and predict regioselectivity in polyfunctional systems .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituted benzodioxole (e.g., -Cl, -OCH3) or modified allyloxy chains to assess effects on bioactivity .
- In Vitro Assays : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) or microbial dehydrogenases using fluorometric or colorimetric assays .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with 2-methylallyl ether) .
Advanced: What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to inflammatory targets (e.g., TNF-α) over 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic profiles, focusing on CYP450 metabolism and blood-brain barrier permeability .
Advanced: How do competing reaction pathways impact yields in multi-step syntheses?
Methodological Answer:
- Byproduct Analysis : Identify intermediates via LC-MS (e.g., dimerization products from radical coupling) and adjust stoichiometry to minimize side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 18 minutes vs. hours) to suppress decomposition of heat-sensitive intermediates .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl reduction or oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
